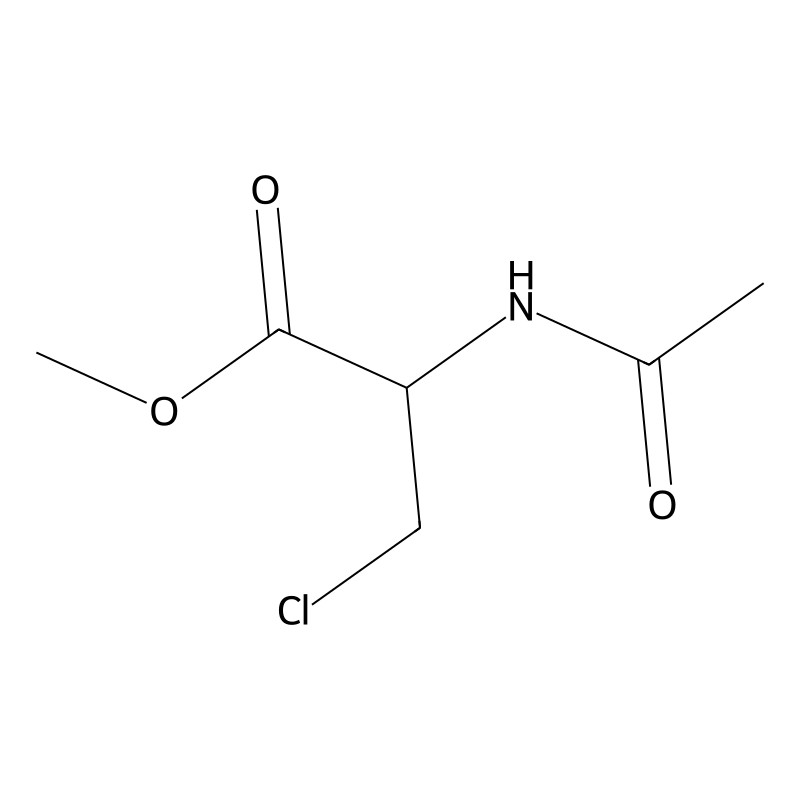

Methyl 2-acetylamino-3-chloropropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-acetylamino-3-chloropropionate is a chemical compound with the molecular formula C6H10ClNO3 and a molecular weight of approximately 179.602 g/mol. It is characterized by its white solid form, with a melting point ranging from 74 to 76 °C and a boiling point of about 303.6 °C at 760 mmHg. The compound exhibits a density of approximately 1.2 g/cm³ and has a flash point of 137.4 °C, indicating its stability under normal conditions but requiring caution due to its flammability at elevated temperatures .

- The presence of a chlorine atom suggests potential irritation or corrosive properties.

- The amide and ester bonds can potentially release small amounts of acetic acid upon hydrolysis, which can be irritating.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2-acetylamino-3-chloropropanoic acid and methanol.

- Transesterification: It can react with alcohols to form different esters, which may be useful in synthetic organic chemistry.

- Nucleophilic Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, making it a potential intermediate for synthesizing other compounds.

The synthesis of methyl 2-acetylamino-3-chloropropionate typically involves:

- Acylation: The reaction of acetyl chloride with amino acids or their derivatives.

- Chlorination: Introduction of the chlorine atom at the appropriate position on the propionic chain through chlorination reactions.

- Esterification: Final formation of the methyl ester by reacting the resulting acid with methanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound, often yielding high purity levels suitable for pharmaceutical applications .

Methyl 2-acetylamino-3-chloropropionate has several applications:

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of various bioactive compounds and pharmaceuticals.

- Research Tool: Used in biochemical research to study enzyme interactions and metabolic pathways.

- Chemical Synthesis: Acts as a reagent in organic synthesis, particularly in creating other chlorinated or acetylated derivatives.

Methyl 2-acetylamino-3-chloropropionate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl N-acetyl-3-chloro-L-alaninate | C6H10ClNO3 | Contains L-alanine; potential for chiral applications |

| N-acetyl-3-chloro-L-serine methyl ester | C6H10ClNO3 | Derived from serine; different amino acid context |

| Methyl (S)-2-acetamido-3-chloropropanoate | C6H10ClNO3 | Stereospecific variant; may exhibit different biological properties |

| Methyl 2-acetamido-3-chloropropanoate | C6H10ClNO3 | Structural isomer; potential for different reactivity |

| Ac-beta-chloro-Ala-OMe | C6H10ClNO3 | Similar acetylation pattern; used in peptide synthesis |

These compounds highlight the unique aspects of methyl 2-acetylamino-3-chloropropionate while demonstrating its relevance within a broader class of acetylated chlorinated derivatives .